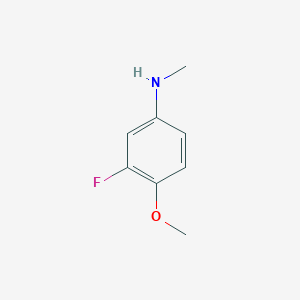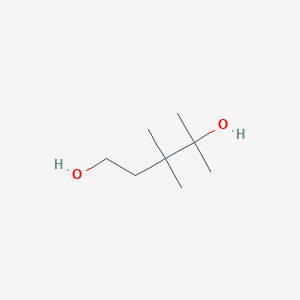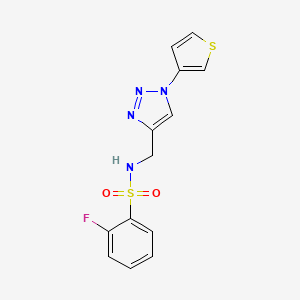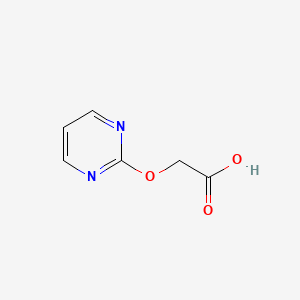![molecular formula C21H21ClN4O2S B2362378 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422529-24-6](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the molecular formula C21H21ClN4O2S . It has a molecular weight of 428.9 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The compound has a complex structure that includes a quinazolinone ring, a chlorophenyl group, a methylpiperazine group, and a carbonyl group . The InChI string of the compound is InChI=1S/C21H21ClN4O2S/c1-24-8-10-25 (11-9-24)19 (27)15-4-7-17-18 (12-15)23-21 (29)26 (20 (17)28)13-14-2-5-16 (22)6-3-14/h2-7,12H,8-11,13H2,1H3, (H,23,29) . The Canonical SMILES of the compound is CN1CCN (CC1)C (=O)C2=CC3=C (C=C2)C (=O)N (C (=S)N3)CC4=CC=C (C=C4)Cl .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 428.1073748 g/mol . The topological polar surface area is 88 Ų . The compound has a heavy atom count of 29 . Its formal charge is 0 . The complexity of the compound is 647 .
Applications De Recherche Scientifique
H1-Antihistaminic Activity
Research indicates that derivatives of 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one have potential as H1-antihistaminic agents. For instance, a study by Alagarsamy and Parthiban (2012) demonstrated that these compounds, particularly compound PC5, show significant protection against histamine-induced bronchospasm in guinea pigs. This compound was found to be more effective and less sedative compared to the standard chlorpheniramine maleate (Alagarsamy & Parthiban, 2012). Similar results were also observed in other studies by the same authors (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).
Anticancer Properties
Research on the anticancer potential of quinazolinone derivatives has been carried out. Noolvi and Patel (2013) explored the synthesis of novel quinazolinone derivatives and evaluated their efficacy against cancer cell lines, identifying potential candidates for further development as antitumor agents (Noolvi & Patel, 2013).
Diuretic Activity
Research conducted by Maarouf, El‐Bendary, and Goda (2004) investigated the synthesis of quinazolin‐4(3H)‐one derivatives to examine their diuretic effects. They found that some of these compounds, especially those containing a thiadiazole moiety, exhibited significant diuretic activity, presenting a potential avenue for the development of new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Biochemical Studies and Synthesis
Several studies have focused on the synthesis and biochemical properties of quinazolinone derivatives. For instance, Murugesan et al. (2021) conducted a detailed synthesis and spectroscopic study of a related compound, providing insights into its molecular structure and biological activity (Murugesan et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the reaction of the resulting intermediate with 4-methylpiperazine-1-carboxylic acid chloride. The final product is obtained by the addition of a base to the resulting intermediate.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "4-methylpiperazine-1-carboxylic acid chloride", "Base" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable solvent and a catalyst to form the intermediate 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 2: Reaction of the intermediate with 4-methylpiperazine-1-carboxylic acid chloride in the presence of a suitable solvent and a base to form the intermediate 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Addition of a base to the intermediate to obtain the final product, 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
422529-24-6 |
Formule moléculaire |
C21H21ClN4O2S |
Poids moléculaire |
428.94 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H21ClN4O2S/c1-24-8-10-25(11-9-24)19(27)15-4-7-17-18(12-15)23-21(29)26(20(17)28)13-14-2-5-16(22)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,29) |
Clé InChI |
KZCCOJSSVNZXEE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362298.png)

![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)





![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)


